![molecular formula C10H8O2S2 B2754636 2-Hydroxy-1,2-di(thiophen-3-yl)ethanone CAS No. 40032-67-5](/img/structure/B2754636.png)
2-Hydroxy-1,2-di(thiophen-3-yl)ethanone
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Overview
Description
“2-Hydroxy-1,2-di(thiophen-3-yl)ethanone” is a chemical compound with the molecular formula C10H8O2S2 . It has a molecular weight of 224.3 and is typically found as a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The molecular structure of “2-Hydroxy-1,2-di(thiophen-3-yl)ethanone” is characterized by two thiophene rings attached to a central carbon atom, which is also bonded to a hydroxyl group . The InChI code for this compound is 1S/C10H8O2S2/c11-9(7-3-1-5-13-7)10(12)8-4-2-6-14-8/h1-6,9,11H .Physical And Chemical Properties Analysis
“2-Hydroxy-1,2-di(thiophen-3-yl)ethanone” is a pale-yellow to yellow-brown solid . It has a molecular weight of 224.3 and its InChI code is 1S/C10H8O2S2/c11-9(7-3-1-5-13-7)10(12)8-4-2-6-14-8/h1-6,9,11H .Scientific Research Applications
- Applications :
- Applications :
Organic Electronics and Optoelectronics
Photophysics and Excited-State Proton Transfer
Materials Chemistry
Safety and Hazards
The safety information for “2-Hydroxy-1,2-di(thiophen-3-yl)ethanone” indicates that it may be harmful if swallowed, inhaled, or in contact with skin . It may cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .
properties
IUPAC Name |
2-hydroxy-1,2-di(thiophen-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2S2/c11-9(7-1-3-13-5-7)10(12)8-2-4-14-6-8/h1-6,9,11H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZZSZQLTIZGQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(C(=O)C2=CSC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-1,2-di(thiophen-3-yl)ethanone |
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